molecular formula C14H14N2O2 B8734146 2-amino-N-benzyloxy-benzamide

2-amino-N-benzyloxy-benzamide

Cat. No. B8734146
M. Wt: 242.27 g/mol
InChI Key: JIULMCVCTUWNRY-UHFFFAOYSA-N
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Patent
US06274383B1

Procedure details

Reaction with isatoic anhydride: A mixture of isatoic anhydride (3.3 g, 20 mmol), O-benzylhydroxylamine hydrochloride (4.4 g, 27 mmol) and K2CO3 (6.9 g, 50 mmol) in 20 mL of DMF was stirred at rt until all the anhydride was consumed (ca. 2 days) by thin layer chromatographic analysis. The mixture was diluted with MTBE and washed with water and brine. After removal of solvent, the crude product was recrystallized from EtOAc/heptane to give 2-amino-N-benzyloxylbenzamide as a white solid (3.25 g, 67% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step Two
Name
O-benzylhydroxylamine hydrochloride
Quantity
4.4 g
Type
reactant
Reaction Step Two
Name
Quantity
6.9 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]12[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=1)[NH:6]C(=O)[O:4][C:2]2=O.Cl.[CH2:14]([O:21][NH2:22])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[NH2:6][C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][C:1]=1[C:2]([NH:22][O:21][CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=[O:4] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=2C(=O)OC(NC1=CC=CC2)=O
Step Two
Name
Quantity
3.3 g
Type
reactant
Smiles
C1=2C(=O)OC(NC1=CC=CC2)=O
Name
O-benzylhydroxylamine hydrochloride
Quantity
4.4 g
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)ON
Name
Quantity
6.9 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was consumed (ca. 2 days) by thin layer chromatographic analysis
Duration
2 d
ADDITION
Type
ADDITION
Details
The mixture was diluted with MTBE
WASH
Type
WASH
Details
washed with water and brine
CUSTOM
Type
CUSTOM
Details
After removal of solvent
CUSTOM
Type
CUSTOM
Details
the crude product was recrystallized from EtOAc/heptane

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)NOCC2=CC=CC=C2)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.25 g
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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